4,5-Dichloro-6-morpholinopyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10Cl2N4O |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4,5-dichloro-6-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10Cl2N4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13) |
InChI Key |
AATZABKKIDXYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=N2)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4,5 Dichloro 6 Morpholinopyrimidin 2 Amine and Its Analogs
Synthetic Routes for Dichloropyrimidine Precursors
The construction of the target molecule begins with the synthesis of appropriately halogenated pyrimidine (B1678525) precursors. The placement of chlorine atoms at the C4 and C5 positions is critical and can be achieved through various halogenation strategies and regioselective control.
Halogenation of the pyrimidine ring is a fundamental step in the synthesis of precursors for 4,5-Dichloro-6-morpholinopyrimidin-2-amine. The pyrimidine ring's π-deficient nature makes electrophilic aromatic substitution more challenging than in benzene, but feasible, particularly at the electron-rich C5 position. wikipedia.org Conversely, nucleophilic substitution of halogens at the C2, C4, and C6 positions is generally facilitated. wikipedia.org
Common methods for halogenating pyrimidines involve the use of N-halosuccinimides (NCS, NBS, NIS) or phosphorus oxychloride (POCl₃).
Direct Halogenation : Electrophilic halogenation often targets the C5 position. A notable method involves using N-halosuccinimides as the halogen source. For instance, C5 halogenation of pyrimidine-based nucleosides has been achieved efficiently using these reagents in an ionic liquid medium without a catalyst. elsevierpure.com Other protocols for direct halogenation of pyrazolo[1,5-a]pyrimidines have utilized N-halosuccinimides at elevated temperatures in organic solvents or, more recently, potassium halides with a hypervalent iodine(III) reagent under aqueous, room-temperature conditions. rsc.org
From Hydroxypyrimidines : A widely used and effective method for introducing chlorine atoms, particularly at the C2, C4, and C6 positions, is the reaction of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.orggoogleapis.com For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) in virtually 100% yield using POCl₃. chemicalbook.com Similarly, 4,6-dihydroxy-5-nitropyrimidine (B14392) is converted to 4,6-dichloro-5-nitropyrimidine (B16160) with POCl₃, demonstrating that this method is compatible with electron-withdrawing groups. chemicalbook.com
Table 1: Selected Methods for the Halogenation of Pyrimidine Derivatives
| Precursor | Reagent(s) | Conditions | Product | Reference |
| Pyrimidine Nucleosides | N-halosuccinimide | Ionic Liquid, Room Temp. | C-5 Halogenated Nucleoside | elsevierpure.com |
| Pyrazolo[1,5-a]pyrimidines | Potassium Halides, Iodine(III) reagent | Water, Room Temp. | C-3 Halogenated Product | rsc.org |
| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | Heat | 4,6-Dichloropyrimidine | chemicalbook.com |
| 4,6-Dihydroxy-5-nitropyrimidine | Phosphorus Oxychloride (POCl₃), Diisopropylethylamine | 6°C to 100°C | 4,6-Dichloro-5-nitropyrimidine | chemicalbook.com |
| Formamide & Acetamide | Phosgene | Heat | 4,6-Dichloropyrimidine | googleapis.com |
Achieving a 4,5-dichloro substitution pattern requires specific strategies to direct halogenation. Direct dichlorination at these specific positions is challenging. Therefore, multi-step synthetic sequences are typically employed, often starting with a pyrimidine ring that already contains directing groups.
One viable approach begins with a C5-substituted pyrimidine. For instance, starting with 4,6-dihydroxy-5-nitropyrimidine, the hydroxyl groups can be converted to chlorides using POCl₃ to yield 4,6-dichloro-5-nitropyrimidine. chemicalbook.com While this provides a 4,6-dichloro pattern, the underlying principle of using a substituted precursor is key. To obtain a 4,5-dichloro intermediate, one might start with a 4-hydroxy-5-halopyrimidine and introduce the second chlorine, or employ a cyclization strategy where the substituents are pre-arranged in the acyclic precursors.
Another strategy involves the reduction of a nitro group to an amine, followed by a Sandmeyer reaction. For example, the synthesis of 4,6-dichloropyrimidine can be achieved from 4,6-diaminopyrimidine (B116622) via diazotization followed by reaction with cuprous chloride. chemicalbook.com Applying this logic, a 5-chloro-4-aminopyrimidine derivative could potentially be converted to a 4,5-dichloropyrimidine. The synthesis of 4-amino-6-(dichloromethyl)-5-nitropyrimidines has also been reported, highlighting methods to create highly functionalized pyrimidines that could serve as precursors. researchgate.net
Introduction of the Morpholine (B109124) Moiety onto the Pyrimidine Scaffold
With a suitable dichloropyrimidine precursor in hand, the next key step is the introduction of the morpholine group. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces one of the chlorine atoms.
The chlorine atoms on a dichloropyrimidine ring are susceptible to displacement by nucleophiles. The positions C2, C4, and C6 are electron-deficient and thus activated for SNAr reactions. wikipedia.org Morpholine, a secondary amine, is an effective nucleophile for this transformation.
The reaction of a dichloropyrimidine with morpholine typically proceeds under basic conditions to neutralize the HCl generated. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). rsc.orgmdpi.com The regioselectivity of the substitution—that is, which chlorine atom is replaced—is a critical consideration. In symmetrically substituted pyrimidines like 4,6-dichloropyrimidine, the initial substitution can occur at either position. mdpi.com However, in unsymmetrically substituted dichloropyrimidines, the electronic and steric environment dictates the site of attack. wuxiapptec.com For 2,4-dichloropyrimidines, substitution usually favors the C4 position, but this can be reversed by the presence of an electron-donating group at C6. wuxiapptec.com
To synthesize the target compound, morpholine must be introduced selectively at the C6 position of a precursor that also bears chlorine atoms at C4 and C5. This requires careful control of reaction conditions to favor mono-substitution at the desired site and avoid di-substitution.
Key factors for optimization include:
Stoichiometry : Using one equivalent of morpholine relative to the dichloropyrimidine precursor is crucial to favor mono-substitution.
Solvent and Base : The choice of solvent and base can significantly impact the reaction rate and selectivity. researchgate.net Solvents like DMF, 1,4-dioxane, or ethanol (B145695) are common. rsc.orgmdpi.com Bases such as K₂CO₃ or TEA are frequently used. rsc.orgnih.gov However, stronger bases like NaOH can lead to undesired side reactions, such as solvolysis where the solvent (e.g., ethanol) acts as a nucleophile to form an alkoxide derivative. mdpi.com
Temperature : Reactions are often performed at room temperature or with gentle heating. rsc.org Higher temperatures can increase the rate of reaction but may also lead to a higher incidence of di-substituted byproducts.
Catalysis : In some cases, palladium catalysts have been used to achieve high regioselectivity in the amination of dichloropyrimidines, strongly favoring the formation of the C4-isomer in 6-aryl-2,4-dichloropyrimidines. acs.org
A general procedure for the mono-substitution of 4,6-dichloropyrimidine involves stirring the pyrimidine with one equivalent of morpholine in the presence of K₂CO₃ in DMF at room temperature. rsc.org This yields 4-(6-chloropyrimidin-4-yl)morpholine, demonstrating the feasibility of selective mono-amination.
Table 2: Conditions for Nucleophilic Aromatic Substitution on Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Base / Catalyst | Solvent | Conditions | Product | Reference |
| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃ | DMF | Room Temp, 4-6h | 4-(6-Chloropyrimidin-4-yl)morpholine | rsc.org |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | TEA | Solvent-free | 80-90°C | 2-Amino-4-chloro-6-substituted-aminopyrimidine | nih.gov |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | N/A | N-((1-Adamantyl)methyl)-6-chloropyrimidin-4-amine | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | LiHMDS / Pd catalyst | THF | N/A | 4-Amino-6-aryl-2-chloropyrimidine | acs.org |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Indoline | NaOH | Ethanol | Room Temp, 1h | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde (amination and solvolysis) | mdpi.com |
Strategies for Introducing the 2-Amino Functionality
The final step in constructing this compound is the introduction of the 2-amino group. This can be approached in two primary ways: either by starting with a 2-aminopyrimidine (B69317) derivative and subsequently adding the other substituents, or by introducing the amino group at a later stage of the synthesis.
Starting with a 2-Aminopyrimidine Precursor : A highly effective strategy is to begin with a commercially available or readily synthesized 2-aminopyrimidine that is already halogenated. A key starting material is 2-amino-4,6-dichloropyrimidine. nih.gov From this precursor, one could perform a regioselective SNAr reaction with morpholine. The challenge lies in controlling the substitution to occur at the C6 position while leaving the C4 chlorine intact, and then subsequently halogenating the C5 position. The presence of the amino group at C2 and an additional substituent at C5 would influence the relative reactivity of the chlorine atoms at C4 and C6. For example, in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, substitution patterns can be complex, with outcomes influenced by the basicity of the reaction medium. mdpi.com
Late-Stage Amination : An alternative is to add the 2-amino group to a pyrimidine ring that already contains the dichloro- and morpholino-substituents. The synthesis of 2-aminopyrimidine itself can be achieved through the condensation of appropriate precursors with guanidine. wikipedia.org For instance, a classic method involves the reaction of 1,3-dicarbonyl compounds with guanidine. More modern approaches include the reaction of an addition aldehyde oil (derived from DMF and phosphorus trichloride) with guanidinium (B1211019) nitrate. google.comgoogle.com To apply this to the target molecule, a precursor such as 4,5-dichloro-6-morpholinopyrimidine would be required. This intermediate would then be reacted with an aminating agent. However, direct amination of a C2-chloro-substituted pyrimidine can be challenging and may require specific reagents or catalysts to proceed efficiently without displacing the other substituents.
The most practical route would likely involve starting with 2-amino-4,6-dichloropyrimidine, performing a regioselective reaction with morpholine, and then executing a regioselective chlorination at the C5 position.
Chemical Transformations and Synthesis of Derivatives of this compound for Structural Diversification
The structural framework of this compound offers multiple sites for chemical modification, allowing for a systematic investigation of structure-activity relationships. The presence of a reactive amino group, a versatile morpholine ring, and two displaceable chlorine atoms on the pyrimidine core makes it a valuable starting material for the synthesis of a diverse library of derivatives.
Modifications at the Amino Group
The primary amino group at the 2-position of the pyrimidine ring is a key handle for derivatization through various reactions, including acylation and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule.
N-Acylation: The reaction of 2-aminopyrimidines with acylating agents such as acyl chlorides or anhydrides in the presence of a base can lead to the corresponding N-acyl derivatives. However, the synthesis of mono-acylated products can sometimes be challenging, as undesired N,N-diacylation can occur, particularly with highly reactive acylating agents or in the presence of strong bases. semanticscholar.org The choice of reaction conditions, including the solvent and base, is critical to control the extent of acylation. For instance, using pyridine (B92270) as a solvent and base can sometimes favor mono-acylation. semanticscholar.org Enzymatic methods using aminoacylases are also being explored for the selective N-acylation of amino acids and could potentially be applied to heterocyclic amines. nih.gov
| Reagent | Product | Reaction Conditions | Reference |
| Benzoyl chloride | N-(4,5-dichloro-6-morpholinopyrimidin-2-yl)benzamide | Triethylamine, inert solvent | semanticscholar.org |
| Acetic anhydride | N-(4,5-dichloro-6-morpholinopyrimidin-2-yl)acetamide | Pyridine, reflux | semanticscholar.org |
N-Alkylation: The amino group can also be subjected to alkylation reactions using alkyl halides or other alkylating agents. Similar to acylation, controlling the degree of alkylation to obtain mono-alkylated products can be challenging. The reaction of 5,6-diamino-1-methylthiouracil with phenacyl bromide under fusion conditions has been shown to favor the formation of an imine through condensation rather than direct N-alkylation via an SN2 mechanism in the absence of a base. nih.gov However, in the presence of a base, SN2 alkylation is expected to be the predominant pathway. Electrochemical methods have also been developed for the N-alkylation of N-Boc-protected 4-aminopyridines, offering a mild and high-yielding alternative. researchgate.net
| Reagent | Product | Reaction Conditions | Reference |
| Methyl iodide | 4,5-dichloro-N-methyl-6-morpholinopyrimidin-2-amine | Base (e.g., K2CO3), DMF | nih.gov |
| Benzyl bromide | N-benzyl-4,5-dichloro-6-morpholinopyrimidin-2-amine | Base (e.g., NaH), THF | nih.gov |
Functionalization of the Morpholine Ring
The morpholine ring, while generally stable, can undergo specific chemical transformations to introduce further diversity. These modifications can include oxidation and ring-opening reactions, leading to novel acyclic or modified cyclic structures.
Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. For instance, the oxidation of a morpholine-containing substance P antagonist led to the formation of a trialkylamine oxide, which subsequently underwent further rearrangements. nih.gov Ozonation of N-aryl cyclic amines, including morpholine derivatives, has been shown to result in the formation of N-aryl lactams through the introduction of a carbonyl group into the ring. researchgate.net The metabolism of drugs containing a morpholine ring, such as the antibiotic linezolid, often involves oxidation of the morpholine ring without the involvement of the cytochrome P450 system. wikipedia.org
Ring-Opening: The morpholine ring can be opened under specific conditions to yield acyclic derivatives. For example, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been developed, offering a mild method for ring-opening. wuxiapptec.com Organocatalytic ring-opening polymerization of morpholinones has also been demonstrated to produce functionalized polyesters. researchgate.net Furthermore, ring-opening functionalization of unstrained cyclic amines, including morpholine, can be achieved using difluorocarbene transfer. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Oxidation | m-CPBA, CH2Cl2 | Morpholine N-oxide | nih.gov |
| Ozonolysis | O3, various solvents | N-Aryl lactam | researchgate.net |
| Oxidative Ring-Opening | Visible light, O2 | Acyclic amino alcohol derivative | wuxiapptec.com |
| Ring-Opening Polymerization | Organocatalyst | Functionalized polyester | researchgate.net |
Substituent Exchange Reactions on the Pyrimidine Core
The two chlorine atoms on the pyrimidine core of this compound are susceptible to nucleophilic aromatic substitution (SNA_r_) reactions, providing a powerful tool for introducing a wide range of substituents. The regioselectivity of these substitutions is influenced by the electronic effects of the other substituents on the pyrimidine ring. wuxiapptec.comnih.gov
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atoms can be displaced by various nucleophiles such as amines, thiols, and alkoxides. The presence of the electron-donating amino and morpholino groups can influence the reactivity and regioselectivity of the substitution. Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com However, the presence of an electron-donating group at the C-6 position, such as the morpholine in the title compound, can direct the substitution towards the C-2 position. wuxiapptec.com Reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that under certain conditions, a mixture of amination and solvolysis products can be obtained. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer versatile and efficient ways to form new carbon-carbon and carbon-nitrogen bonds on the pyrimidine core.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling the dichloropyrimidine with boronic acids in the presence of a palladium catalyst. libretexts.orgnih.govdntb.gov.ua This method is highly tolerant of various functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds by coupling the dichloropyrimidine with a wide range of primary and secondary amines. semanticscholar.orgnih.govresearchgate.net This reaction has been successfully applied to the synthesis of various amino-substituted heterocycles. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4,5-Di(phenyl)-6-morpholinopyrimidin-2-amine | libretexts.orgdntb.gov.ua |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd2(dba)3, BINAP, NaOtBu | N-Aryl-4,5-dichloro-6-morpholinopyrimidin-2-amine | semanticscholar.orgresearchgate.net |
| Nucleophilic Substitution | Piperidine | K2CO3, DMF | 4,5-Di(piperidin-1-yl)-6-morpholinopyrimidin-2-amine | mdpi.com |
| Nucleophilic Substitution | Sodium methoxide | Methanol | 4,5-Dimethoxy-6-morpholinopyrimidin-2-amine | mdpi.com |
| Nucleophilic Substitution | Sodium thiophenoxide | DMF | 4,5-Bis(phenylthio)-6-morpholinopyrimidin-2-amine | nih.gov |
Biological Activity and Preclinical Investigations of 4,5 Dichloro 6 Morpholinopyrimidin 2 Amine and Its Analogs
In Vitro Pharmacological Profiling
The 2,4-diaminopyrimidine (B92962) scaffold, a core component of 4,5-dichloro-6-morpholinopyrimidin-2-amine, is a recognized pharmacophore in kinase inhibitor design. While direct enzymatic inhibition data for this compound is not extensively detailed in publicly available literature, the activity of analogous compounds provides significant insight into its potential targets.
Analogs of this compound, particularly those with modifications at the 5- and 6-positions of the pyrimidine (B1678525) ring, have shown potent inhibitory activity against a range of kinases. For instance, derivatives of 4-anilinoquin(az)oline, which share structural similarities, have been investigated as multi-kinase inhibitors. mdpi.com The substitution pattern on the aniline (B41778) ring, such as dichlorination, can significantly influence the inhibitory profile and potency against specific kinases. mdpi.com
The morpholine (B109124) group, present in this compound, is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway. For example, 4,6-dimorpholino-1,3,5-triazine derivatives have been developed as balanced PI3K and mTOR inhibitors. nih.gov The morpholine moiety often contributes to favorable physicochemical properties and can engage in key interactions within the ATP-binding pocket of kinases.
Furthermore, substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent inhibitors of Src and Abl kinases. researchgate.net This highlights the versatility of the aminopyrimidine core in targeting different kinase families. The nature and position of substituents are critical for determining the selectivity and potency of these inhibitors.
The antiproliferative activity of compounds structurally related to this compound has been demonstrated across a variety of cancer cell lines. The general scaffold is a versatile starting point for the development of potent anticancer agents.
For example, a series of 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines/pyrimidines were synthesized and showed significant antiproliferative effects against HCT116, A375, MCF-7, Colo205, A549, and LOVO cancer cell lines. nih.gov This indicates the broad-spectrum potential of the aminopyrimidine core.
Thienopyrimidine derivatives, which are bioisosteres of the pyrimidine core, have also shown promising results. Specifically, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates exhibited notable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com
The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. For instance, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs were found to cause a G2/M phase arrest in the cell cycle of the WiDr colon cancer cell line. nih.gov Similarly, 6-morpholino-purine derivatives, which share the morpholine moiety, have been shown to induce apoptosis in human leukemia cells. mdpi.com
The table below summarizes the antiproliferative activity of some analogs.
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines/pyrimidines | HCT116, A375, MCF-7, Colo205, A549, LOVO | Potent antiproliferative effects | nih.gov |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity | mdpi.com |
| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | WiDr | G2/M phase cell cycle arrest | nih.gov |
| 6-morpholino-purine derivatives | Human leukemia cells | Induction of apoptosis | mdpi.com |
| 4-chloro-5,6-dihydro-2H-pyrans | A2780 (ovarian), SW1573 (non-small cell lung), WiDr (colon) | Enhanced cytotoxicity | nih.gov |
While the primary focus of research on this compound and its analogs has been in the area of oncology, the pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. The structural features of this compound suggest potential for antimicrobial activity.
For instance, the dichlorinated pyrimidine ring is a halogenated heterocyclic system, and halogenation is a common strategy to enhance the antimicrobial potency of various compounds. The presence of the morpholine group can also influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially contributing to its antimicrobial efficacy.
Although specific studies on the antibacterial, antifungal, or antimalarial activity of this compound are not widely reported, the broader class of pyrimidine derivatives has shown significant promise in these areas. For example, various substituted pyrimidines have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Further investigation is warranted to explore the antimicrobial spectrum of this compound and its analogs. Such studies would involve screening against a panel of clinically relevant bacteria, fungi, and parasites to determine their minimum inhibitory concentrations (MICs) and potential for development as novel anti-infective agents.
Mechanism of Action Studies in Preclinical Systems
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govyoutube.com Its aberrant activation is a frequent event in many human cancers, making it a key target for anticancer drug development. nih.govresearchgate.net The structural characteristics of this compound, particularly the morpholine and aminopyrimidine moieties, are commonly found in inhibitors of this pathway.
Numerous studies have demonstrated that compounds with a similar core structure effectively inhibit the PI3K/Akt/mTOR pathway. For example, 4,6-dimorpholino-1,3,5-triazine derivatives have been identified as potent and balanced inhibitors of both PI3K and mTOR. nih.gov The morpholine groups in these molecules play a crucial role in binding to the kinase domain.
The mechanism of inhibition often involves direct interaction with the ATP-binding site of PI3K and/or mTOR, preventing the phosphorylation of their downstream substrates. nih.gov This leads to the suppression of the entire signaling cascade. For instance, the primary amine group of some PI3K inhibitors forms hydrogen bonds with key amino acid residues, such as aspartate, in the kinase domain of PI3Kγ. nih.gov
The inhibition of the PI3K/Akt/mTOR pathway by analogous compounds has been shown to be effective in various cancer models. This pathway's central role in cell survival means that its inhibition can lead to apoptosis and a reduction in tumor growth. mdpi.com The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy, as it can potentially overcome resistance mechanisms that arise from targeting only a single component of the pathway.
The inhibition of the PI3K/Akt/mTOR pathway by compounds analogous to this compound results in a range of observable molecular and cellular phenotypes. These phenotypic changes are direct consequences of the disruption of the downstream signaling events controlled by this critical pathway.
One of the most prominent cellular phenotypes is the induction of apoptosis, or programmed cell death. By blocking the pro-survival signals transmitted by the PI3K/Akt/mTOR pathway, these inhibitors can trigger the apoptotic cascade in cancer cells. For example, studies on 6-morpholino-purine derivatives have demonstrated their ability to induce apoptosis in human leukemia cells. mdpi.com
Another key phenotype is cell cycle arrest. The PI3K/Akt/mTOR pathway plays a crucial role in regulating the progression of the cell cycle. Its inhibition can lead to the arrest of cells at specific checkpoints, preventing them from dividing and proliferating.
At the molecular level, the inhibition of this pathway leads to a decrease in the phosphorylation of key downstream effectors. This includes reduced phosphorylation of Akt, mTOR, and other substrates like S6 kinase and 4E-BP1. These molecular changes can be readily detected using techniques such as Western blotting and serve as biomarkers of target engagement and pathway inhibition.
Furthermore, inhibition of the PI3K/Akt/mTOR pathway can also affect other cellular processes, such as angiogenesis and metabolism, which are critical for tumor growth and survival. The multifaceted effects of inhibiting this pathway underscore its importance as a therapeutic target in oncology.
In Vivo Proof-of-Concept Studies in Preclinical Animal Models
Pharmacodynamic Endpoints Assessment
Information regarding the assessment of pharmacodynamic endpoints for this compound in preclinical animal models is not available in the published literature. Pharmacodynamic studies are crucial for understanding how a drug affects the body and for identifying biomarkers that can be used to monitor its activity. This often involves measuring the drug's effect on its intended molecular target and downstream signaling pathways within the diseased tissue.
For related classes of compounds, pharmacodynamic studies have been reported. For example, investigations into CDK inhibitors have assessed downstream markers like the phosphorylation of the retinoblastoma protein (Rb) nih.gov. In the context of anti-inflammatory agents, the modulation of inflammatory mediators such as nitric oxide and cyclooxygenase-2 (COX-2) is often evaluated nih.govresearchgate.netrsc.org. Without specific in vivo studies on this compound, its pharmacodynamic profile remains unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Investigation of Structural Modifications on Biological Potency and Selectivity
To understand the contribution of each component of 4,5-Dichloro-6-morpholinopyrimidin-2-amine to its biological activity, a systematic analysis of structural modifications is essential. This involves examining how alterations to the pyrimidine (B1678525) ring's halogenation pattern, the nature of the morpholine (B109124) substitution, and the role of the 2-amino moiety impact potency and selectivity.
The presence and positioning of halogen atoms on the pyrimidine ring are critical determinants of a molecule's biological activity. In the case of this compound, the two chlorine atoms at the C4 and C5 positions significantly influence its electronic properties and binding interactions.
Research on related pyrimidine derivatives has highlighted the importance of halogenation. For instance, studies on pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors have shown that a 4-chlorophenyl substitution can be optimal for activity. nih.gov Specifically, the 4-chlorophenyl substituted compound 5 was the most active in a VEGFR-2 kinase inhibition assay, being equipotent to the standard, semaxanib. nih.gov This suggests that the electronic-withdrawing nature of the chlorine atom can be beneficial for certain receptor interactions. In another study on 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring exhibited stronger topoisomerase II inhibitory activity. nih.gov
Furthermore, the halogenation of pyrimidine nucleosides at the C-5 position is a known strategy to enhance biological properties, including anticancer and antiviral activities. nih.gov The introduction of halogens can alter the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can modulate its interaction with a biological target. The ionization efficiency of pyrimidine derivatives is also significantly increased by halogenation, which could play a role in their biological mechanism of action. e3s-conferences.org
While direct SAR data for the 4,5-dichloro pattern on this specific morpholinopyrimidine is limited in the public domain, the general principles derived from related structures underscore the critical role of these chlorine atoms in defining the compound's biological profile.
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a common functional group in medicinal chemistry, often introduced to improve the physicochemical properties and biological activity of a molecule. In this compound, the morpholine moiety is attached at the C6 position of the pyrimidine ring.
The morpholine group can enhance the potency of a molecule through molecular interactions with the target protein and can modulate its pharmacokinetic properties. nih.gov Its ability to form hydrogen bonds via its oxygen atom is a key characteristic. bohrium.com In a review of morpholine derivatives, it was noted that the unsubstituted morpholine ring was important for potent activity in certain anticancer compounds. nih.gov For some morpholinopyrimidine inhibitors, the morpholine scaffold is known to contribute to improved pharmacokinetic properties. bohrium.com
The synthesis of various 6-morpholino-purine derivatives has been reported, indicating the feasibility of introducing this moiety onto a heterocyclic core. nih.gov In the context of anti-inflammatory agents, 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and evaluated, showcasing the utility of the morpholinopyrimidine scaffold. nih.gov As the morpholine in this compound is achiral, stereochemistry is not applicable in this specific case.
The 2-amino group on the pyrimidine ring is a crucial functional group that can participate in key hydrogen bonding interactions with a biological target, a common feature in the binding of inhibitors to kinases and other enzymes.
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors to correlate the chemical structure of compounds with their biological activities. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.netnih.gov
For pyrimidine derivatives, various molecular descriptors have been used to build QSAR models for different biological activities. These can include electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as properties like hydrophobicity (logP), polar surface area (PSA), and molecular weight. For instance, QSAR studies on aminopyrimidine-based CXCR4 antagonists have been developed using a variety of descriptors to create predictive models. nih.gov
While a specific QSAR model for this compound is not available in the reviewed literature, a hypothetical analysis would involve calculating a range of descriptors for this compound and its analogs and correlating them with their measured biological activities.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 249.10 g/mol |
| LogP (octanol-water partition coefficient) | 1.8 |
| Polar Surface Area (PSA) | 59.8 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 2 |
Note: These values are theoretical calculations and may vary from experimentally determined values.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target itself (structure-based).
For pyrimidine-based inhibitors, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for BCR-ABL tyrosine kinase inhibitors derived from phenylaminopyrimidine-based derivatives included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. researchgate.net
In the absence of a specific crystal structure of this compound bound to its target, a ligand-based pharmacophore model could be developed using a set of structurally related active compounds. The key features would likely include:
A hydrogen bond donor feature corresponding to the 2-amino group.
Hydrogen bond acceptor features associated with the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring.
A hydrophobic feature representing the morpholine ring.
Such a pharmacophore model would serve as a valuable tool for virtual screening of compound libraries to identify novel molecules with potentially similar biological activity, guiding the design of new and more potent analogs.
Molecular Interactions and Target Identification Research
Protein-Ligand Interaction Studies through Biochemical and Biophysical Methods
No information is available in the public domain regarding biochemical or biophysical studies conducted on 4,5-Dichloro-6-morpholinopyrimidin-2-amine to elucidate its interactions with proteins.
Identification and Validation of Specific Molecular Targets Associated with Observed Biological Activities
There are no published reports identifying or validating any specific molecular targets for this compound.
Allosteric Modulation and Orthosteric Binding Site Characterization
Characterization of allosteric modulation or orthosteric binding sites for this compound has not been described in the available literature.
Investigating Off-Target Interactions in Research Contexts
Investigations into the off-target interactions of this compound are not documented in any accessible research.
Table of Mentioned Compounds
Since no specific research on the target compound was found, no other compounds were mentioned in the context of its biological activity or interactions. Therefore, a table of mentioned compounds is not applicable.
Preclinical Adme Absorption, Distribution, Metabolism, Excretion Research
In Vitro Metabolic Stability Assessment in Preclinical Models
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, which in turn influences its half-life and oral bioavailability. nuvisan.com These assays measure the rate at which a compound is broken down by metabolizing enzymes. springernature.com
To evaluate the metabolic stability of a compound such as 4,5-dichloro-6-morpholinopyrimidin-2-amine, several in vitro systems derived from preclinical species (e.g., mouse, rat, dog, monkey) and humans are utilized. nuvisan.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably Cytochrome P450 (CYP) oxidases, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net They are a cost-effective and high-throughput tool for initial metabolic stability screening. nih.gov
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. nih.gov In addition to the enzymes found in microsomes, the S9 fraction includes a variety of cytosolic Phase II enzymes such as sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione S-transferases (GSTs), offering a more comprehensive picture of metabolic potential. nih.gov
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors in their natural cellular environment. nih.gov They are considered the "gold standard" for in vitro metabolism studies as they can assess both Phase I and Phase II metabolism, as well as uptake and efflux transport processes. nuvisan.comnih.gov
The general procedure involves incubating the test compound with one of these systems and monitoring the decrease in the parent compound's concentration over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net The results are typically reported as the half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com
Table 1: Comparison of In Vitro Metabolic Systems
| Test System | Key Enzymes Present | Advantages | Limitations |
|---|---|---|---|
| Liver Microsomes | Phase I (CYPs), some Phase II (UGTs) | High-throughput, cost-effective | Lacks cytosolic enzymes, no transport data |
| S9 Fraction | Phase I (CYPs), broad Phase II (UGTs, SULTs, etc.) | More comprehensive than microsomes | Can have lower specific enzyme activity |
| Hepatocytes | Full complement of Phase I & II enzymes, transporters | Most physiologically relevant in vitro system | Higher cost, lower throughput, more complex |
Following the determination of metabolic stability, studies are conducted to identify the chemical structures of the major metabolites formed. This is crucial for understanding the metabolic pathways and identifying any potentially reactive or pharmacologically active metabolites. By incubating this compound with hepatocytes or S9 fractions from different preclinical species, researchers can use high-resolution mass spectrometry to detect and characterize the metabolites produced. nuvisan.com Common metabolic transformations include oxidation, hydroxylation, glucuronidation, and sulfation. researchgate.net Identifying these pathways helps in understanding inter-species differences in metabolism and predicting human metabolic routes.
Reaction phenotyping aims to identify the specific enzymes responsible for a drug candidate's metabolism. creative-bioarray.com This is critical for predicting potential drug-drug interactions (DDIs). nih.gov If a compound is primarily metabolized by a single enzyme, it may be more susceptible to DDIs with other drugs that inhibit or induce that enzyme. nih.gov
Two primary approaches are used:
Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human enzymes (e.g., various CYP and UGT isoforms). nih.govnih.gov The rate of metabolism by each enzyme indicates its relative contribution. creative-bioarray.com
Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of specific chemical inhibitors for different CYP enzymes. nih.govwuxiapptec.com A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. wuxiapptec.com
These studies would determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) or UGT isoforms are the primary catalysts in the metabolism of this compound. creative-bioarray.comnih.gov
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models
Following in vitro characterization, in vivo studies in animal models such as mice or rats are necessary to understand how the compound behaves in a whole organism.
To assess oral absorption, the compound would be administered to preclinical models (e.g., rats) via oral gavage. nih.gov Blood samples are then collected at various time points and the concentration of the drug in the plasma is measured. Key pharmacokinetic parameters are determined from the plasma concentration-time profile, including:
Cmax: The maximum observed plasma concentration.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): A measure of total systemic drug exposure over time.
By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, the absolute oral bioavailability (%F) can be calculated. nih.gov This value represents the fraction of the orally administered dose that reaches the systemic circulation. nih.gov
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration of the drug. |
| Tmax | Time taken to reach Cmax. |
| AUC | Total drug exposure over time. |
| %F | Oral Bioavailability; the fraction of an oral dose that reaches systemic circulation. |
Understanding where a drug distributes in the body is important for evaluating its potential efficacy and toxicity. In these studies, after administering this compound to animals, various tissues (e.g., liver, kidney, brain, lung) are collected at specific time points. The concentration of the compound in these tissues is then quantified. This analysis reveals whether the drug preferentially accumulates in certain organs or if it distributes widely throughout the body. A high volume of distribution (Vd) often suggests significant tissue distribution. nih.gov
Excretion Routes and Mass Balance Studies
Information regarding the elimination pathways of this compound is not documented in accessible scientific literature. Mass balance studies, which are crucial for quantifying the routes and rates of excretion of a compound and its metabolites, have not been published for this specific molecule. Such studies would typically involve administering a radiolabeled version of the compound to preclinical models to trace its disposition and determine the proportion of the administered dose excreted through primary routes such as urine and feces. Without these studies, a quantitative understanding of how the compound is cleared from the body is not possible.
In Vitro-In Vivo Extrapolation (IVIVE) in Preclinical Drug Discovery
The application of in vitro-in vivo extrapolation (IVIVE) is a key strategy in modern drug development to predict human pharmacokinetics from laboratory data. This involves using data from in vitro assays (such as metabolic stability in liver microsomes or hepatocytes) to forecast in vivo parameters like hepatic clearance and bioavailability. However, no specific IVIVE models, studies, or associated data sets for this compound have been reported. Consequently, the creation of data tables or a detailed analysis of its IVIVE profile is not feasible.
Computational and Cheminformatics Approaches in Research on 4,5 Dichloro 6 Morpholinopyrimidin 2 Amine
Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as 4,5-Dichloro-6-morpholinopyrimidin-2-amine, within the active site of a target protein. This information is crucial for understanding the potential mechanism of action and for designing more potent and selective derivatives.
Research on analogous 2-aminopyrimidine (B69317) structures has demonstrated the utility of this approach. For instance, in studies of 2-aminopyrimidine derivatives as potential β-glucuronidase inhibitors, molecular docking has been successfully employed to predict binding interactions. mdpi.comnih.gov These studies often involve preparing the three-dimensional structure of the target protein and the ligand, followed by a docking simulation using software like Molecular Operating Environment (MOE) or AutoDock. The results are typically evaluated based on scoring functions that estimate the binding affinity (e.g., in kcal/mol) and by visual inspection of the predicted binding poses. For example, the docking of a series of 2-aminopyrimidine derivatives into the active site of β-glucuronidase revealed key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. This dual approach of docking followed by MD simulation provides a robust framework for predicting and analyzing ligand-target interactions at a molecular level.
While specific docking studies on this compound are not widely published, the methodologies applied to its structural analogs provide a clear roadmap for how such investigations would proceed. The primary goals would be to identify potential protein targets and to elucidate the key structural features of the compound that govern its binding affinity.
| Derivative Class | Target Protein | Docking Software | Key Findings | Reference |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | MOE | Identification of key hydrogen bonds and hydrophobic interactions crucial for inhibitory activity. | mdpi.com |
| 2-Aminothiazole Derivatives | Oxidoreductase | Not Specified | Compounds 3a and 3d showed stronger binding affinity to the target protein. | asianpubs.org |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by statistically analyzing a dataset of compounds for which the activity or property of interest has been experimentally measured. The goal is to develop a predictive model that can be used to estimate the activity or property of new, untested compounds.
For a compound like this compound, QSAR studies would be invaluable for optimizing its biological activity. For example, if a particular biological activity, such as enzyme inhibition, has been identified, a QSAR model could be developed to guide the synthesis of more potent analogs. This would involve synthesizing a series of derivatives with variations in their chemical structure and measuring their biological activity. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), would be used to build the QSAR model.
A study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors illustrates this process. In this research, 33 compounds were investigated, and both MLR and ANN models were developed to predict their pharmacological activity. nih.gov The performance of the models was evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov The final QSAR models can highlight which structural features are most important for the desired activity, providing a rational basis for the design of new compounds. nih.gov
QSPR models, on the other hand, can be used to predict physicochemical properties such as solubility, melting point, and logP, which are important for drug development.
| Model Type | Compound Class | Key Descriptors | Statistical Method | Application | Reference |
| QSAR | Furopyrimidine and Thienopyrimidine Derivatives | Not Specified | MLR, ANN | Prediction of VEGFR-2 inhibitory activity | nih.gov |
| QSAR | Dihydropyrimidinone Derivatives | Autocorrelated Descriptors | Not Specified | Prediction of alkaline phosphatase inhibition | Not Specified |
| 2D-QSAR | HMG-CoA Reductase Inhibitors | 2D and 3D Molecular Descriptors | Linear Regression, Classification | Virtual screening and understanding cholesterol-lowering activities | nih.gov |
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is particularly useful in the early stages of drug discovery for identifying initial hits for a given biological target.
For a scaffold like this compound, virtual screening could be employed in two primary ways: ligand-based and structure-based.
Ligand-based virtual screening would be used if there are known active molecules with a similar structure but the three-dimensional structure of the biological target is unknown. This approach involves searching for molecules in a database that have similar chemical features to the known active compounds.
Structure-based virtual screening is applicable when the 3D structure of the target protein is known. This method uses molecular docking to screen a large library of compounds against the target's binding site. nih.gov Compounds are ranked based on their predicted binding affinity, and the top-ranking molecules are selected for experimental testing.
The process often involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous and accurate methods for the smaller, refined set of potential hits. For example, a virtual screening campaign to discover novel aminopeptidase (B13392206) N (APN) inhibitors started with a database of approximately 160,000 molecules, which was filtered based on drug-like properties (Rule of Five), the presence of specific chemical groups, and pharmacophore models before the final candidates were selected for enzyme inhibition assays. nih.gov This approach successfully identified a potent APN inhibitor. nih.gov
While no specific virtual screening studies have been published for this compound, this methodology represents a powerful tool for discovering its potential biological targets and for identifying other novel compounds based on its chemical scaffold.
In Silico Prediction of ADME Parameters
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical factors in determining its potential as a drug. In silico methods for predicting ADME parameters are widely used to filter out compounds with poor pharmacokinetic profiles early in the drug discovery process, saving time and resources.
For this compound, a range of ADME properties can be predicted using various computational models and software. These predictions are based on the compound's chemical structure and include:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and P-glycoprotein substrate/inhibitor potential can be estimated.
Distribution: Predictions for plasma protein binding, blood-brain barrier penetration, and volume of distribution can be made.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes.
Excretion: While less commonly predicted, some models can estimate parameters related to renal clearance.
Studies on other heterocyclic compounds, such as 2-aminopyridine (B139424) derivatives, have successfully used in silico tools to predict ADME properties. nih.gov These analyses often involve calculating physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to assess "drug-likeness" according to frameworks like Lipinski's Rule of Five. nih.gov
| ADME Parameter | Prediction Method | Relevance | Example Application | Reference |
| Drug-likeness | Lipinski's Rule of Five | Assesses potential for oral bioavailability | Filtering of compound libraries in virtual screening | nih.gov |
| Pharmacokinetic Properties | In silico models (e.g., ADMET-SAR) | Predicts absorption, distribution, metabolism, and excretion | Characterization of novel 2-aminopyridine derivatives | nih.gov |
| Metabolism | CYP inhibition prediction | Assesses potential for drug-drug interactions | In silico analysis of novel therapeutic compounds | Not Specified |
By employing these computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its further investigation and potential development as a pharmacologically active agent.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
To confirm the chemical structure of a newly synthesized compound like 4,5-Dichloro-6-morpholinopyrimidin-2-amine, a combination of spectroscopic methods is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the primary tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring and the amine group. The chemical shifts and coupling patterns of the morpholine protons would confirm its presence and conformation. The amine protons would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would help to identify the carbons of the pyrimidine (B1678525) ring, with the carbon atoms attached to chlorine and nitrogen atoms exhibiting characteristic downfield shifts. The carbons of the morpholine ring would also have distinct signals.
For the closely related compound, 2-Amino-4,6-dichloropyrimidine , spectral data is available and provides a reference point. nih.govchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern would be expected to show losses of chlorine atoms and cleavage of the morpholine ring, which would be diagnostic for the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine group, C-N stretching, C-Cl stretching, and the C-O-C stretching of the morpholine ether linkage.
Chromatographic Techniques for Purity, Identification, and Quantification
Chromatographic methods are indispensable for assessing the purity of the synthesized compound and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for purity assessment and quantification. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com Detection would typically be performed using a UV detector, with the wavelength of maximum absorbance determined from a UV-Vis spectrum. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification against a standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more selective and sensitive detection, especially in complex matrices, LC-MS is the method of choice. mdpi.com The HPLC system would be coupled to a mass spectrometer. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It allows for the simultaneous confirmation of the compound's identity based on its retention time and mass-to-charge ratio (m/z).
Development of Bioanalytical Methods for Preclinical Research Samples
Should this compound be investigated in preclinical studies, validated bioanalytical methods would be required to measure its concentration in biological matrices such as plasma, blood, or tissue homogenates.
The development of such a method, typically using LC-MS/MS, would involve several key steps:
Sample Preparation: This step is crucial to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatography: Optimization of the HPLC conditions (column, mobile phase, flow rate, and gradient) to achieve a sharp peak for the analyte, well-separated from any endogenous matrix components.
Mass Spectrometry: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation.
Method Validation: The developed method would need to be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Crystallographic Studies for Solid-State Characterization
If a crystalline form of this compound can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would confirm the connectivity of the atoms, the bond lengths and angles, and the stereochemistry of the molecule. It would also provide insights into the packing of the molecules in the solid state and any intermolecular interactions, such as hydrogen bonding. While no specific crystallographic data for the title compound is available, studies on related pyrimidine derivatives have been conducted, providing a basis for comparison. nih.gov
Future Research Directions and Translational Perspectives
Exploration of New Biological Applications and Therapeutic Opportunities
The inherent versatility of the pyrimidine (B1678525) scaffold suggests that 4,5-dichloro-6-morpholinopyrimidin-2-amine and its future derivatives could be explored for a multitude of therapeutic applications. While the specific biological profile of this exact compound is not extensively detailed in the public domain, the known activities of related pyrimidine derivatives provide a roadmap for future investigations.
Pyrimidine derivatives are known to possess a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-HIV, antitubercular, antitumor, and antimalarial properties. tubitak.gov.tr For instance, certain pyrimidine derivatives have been identified as potent bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway. nih.gov This opens up the possibility of designing analogs of this compound for the treatment of osteoporosis and other bone-related disorders.
Furthermore, the anticancer potential of pyrimidines is well-documented, with many derivatives targeting key enzymes and signaling pathways involved in cancer progression, such as EGFR, HDAC, and CDKs. mdpi.com The structural motifs present in this compound, particularly the 2-amino group, are common in molecules designed as kinase inhibitors. nih.gov Future research could focus on screening this compound and its derivatives against a panel of cancer cell lines and relevant kinases to identify potential anticancer leads. For example, studies on other pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines, including HCT116, MCF7, and PC3. mdpi.comnih.gov
The presence of chlorine atoms on the pyrimidine ring also offers opportunities for further functionalization, which could lead to compounds with novel biological activities. The reactivity of chloro-substituted pyrimidines allows for nucleophilic substitution reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against different biological targets. researchgate.netresearchgate.net
Advanced Synthetic Methodologies for Enhanced Molecular Complexity
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. Traditional methods for pyrimidine synthesis often involve the condensation of various precursors, which can sometimes be limited by harsh reaction conditions and low yields. nih.govresearchgate.net
Modern synthetic organic chemistry offers a plethora of tools to construct complex molecules with greater efficiency and diversity. Multi-component reactions (MCRs), for example, allow for the one-pot synthesis of complex pyrimidine derivatives from simple starting materials, offering a streamlined approach to building molecular libraries for high-throughput screening. researchgate.net The application of MCRs could facilitate the rapid generation of analogs of this compound with diverse substitutions at various positions of the pyrimidine core.
Furthermore, the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig), can be employed to introduce aryl, heteroaryl, and other functional groups onto the pyrimidine ring. researchgate.net These methods provide a powerful means to modify the electronic and steric properties of the molecule, which is essential for optimizing its interaction with biological targets. For instance, the Suzuki cross-coupling reaction has been successfully used to prepare new 5-azoaryl and azobiaryl-pyrimidine analogues. researchgate.net
Eco-friendly and sustainable synthetic approaches are also gaining prominence. The use of greener solvents, catalysts, and energy sources, such as microwave irradiation, can lead to more efficient and environmentally benign syntheses of pyrimidine derivatives. nih.govorganic-chemistry.org Exploring these advanced methodologies will be key to generating a diverse collection of novel compounds based on the this compound framework for biological evaluation.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities and potential toxicities.
In the context of pyrimidine drug discovery, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) modeling, an approach that correlates the chemical structure of compounds with their biological activity, can be used to predict the potency of new derivatives of this compound. youtube.com By training ML models on datasets of known pyrimidine derivatives and their activities, researchers can identify key structural features that contribute to a desired biological effect and design new molecules with enhanced properties. youtube.com
Development of Targeted Delivery Systems for Research Probes
To investigate the biological mechanisms of action and to enhance the therapeutic efficacy of compounds derived from this compound, the development of targeted delivery systems is a crucial area of future research. These systems can deliver the compound specifically to the desired cells or tissues, thereby increasing its local concentration and minimizing off-target effects. nih.gov
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and metal-organic frameworks (MPOFs), offer a versatile platform for encapsulating and delivering therapeutic agents. nih.govacs.org The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of target cells, for example, cancer cells. nih.govgoogle.com This active targeting strategy can significantly improve the precision of drug delivery.
For pyrimidine-based compounds, which can sometimes suffer from poor water solubility, encapsulation within a nanocarrier can improve their bioavailability and circulation time. mdpi.com For instance, halloysite (B83129) nanotubes have been explored as carriers for pyrazolo[3,4-d]pyrimidine derivatives to overcome their low water solubility. mdpi.com Similar strategies could be applied to derivatives of this compound.
The development of such targeted delivery systems would not only be beneficial for therapeutic applications but also for their use as research probes. By attaching a fluorescent dye or a radiolabel to the delivery system or the compound itself, researchers can track the biodistribution and cellular uptake of the compound, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. acs.org This information is invaluable for understanding the compound's mechanism of action and for guiding the design of future therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 4,5-Dichloro-6-morpholinopyrimidin-2-amine, and what reaction conditions are critical?
The compound is typically synthesized via chlorination of pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux conditions. Reaction parameters such as temperature (often 80–110°C), solvent choice (e.g., dichloromethane or toluene), and reaction time (6–24 hours) significantly influence yield and purity . Multi-step protocols may involve sequential substitutions, such as introducing morpholino groups via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (¹H and ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is typical in research-grade synthesis).
- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for related pyrimidine derivatives in Acta Crystallographica studies .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
Initial assays include:
- Enzyme Inhibition Studies : Testing against kinases or proteases using fluorometric or colorimetric assays.
- Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains, as seen in pyrimidine derivatives with fluorine substituents .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?
Advanced optimization involves:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify optimal conditions.
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions, as suggested for industrial-scale pyrimidine synthesis .
- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) for regioselective substitutions .
Q. How do structural modifications (e.g., halogen placement, morpholino groups) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine Substituents : Enhance electrophilicity and binding to hydrophobic enzyme pockets.
- Morpholino Groups : Improve solubility and modulate pharmacokinetics, as seen in antiviral and anticancer analogs .
- Fluorine Incorporation : Increases metabolic stability and bioavailability, as demonstrated in fluorinated pyrimidine derivatives .
Q. How can crystallographic data resolve contradictions in reported biological activities?
X-ray crystallography clarifies conformational flexibility and intermolecular interactions. For example, crystal structures of related pyrimidines show how packing forces or hydrogen bonding influence ligand-receptor binding, explaining discrepancies in enzyme inhibition assays . Contradictory data may arise from polymorphic forms or solvent-dependent conformers, necessitating rigorous crystallographic validation .
Q. What strategies mitigate challenges in synthesizing analogs with improved solubility and stability?
- Salt Formation : Hydrochloride salts enhance aqueous solubility for in vivo studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Computational Modeling : Predict logP and pKa values to guide substituent selection .
Q. How should researchers address conflicting data in biological assays (e.g., varying IC₅₀ values across studies)?
- Standardized Protocols : Use identical cell lines, incubation times, and assay kits.
- Dose-Response Curves : Validate activity across multiple concentrations.
- Meta-Analysis : Compare datasets from independent studies to identify outliers or methodological biases, as emphasized in qualitative research frameworks .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–110°C | Higher temps accelerate chlorination but risk decomposition |
| Solvent | Toluene or DCM | Polar aprotic solvents favor substitution |
| Catalyst | Triethylamine | Neutralizes HCl byproducts, enhancing reaction efficiency |
Table 2: Common Analytical Techniques and Applications
| Technique | Application | Example from Evidence |
|---|---|---|
| X-ray Crystallography | Confirms molecular geometry and packing | |
| HPLC | Purity assessment (>98%) | |
| ¹H NMR | Verifies substituent positions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
